molecular formula C22H27FN8O2 B2423385 1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 923167-59-3

1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

Cat. No. B2423385
CAS RN: 923167-59-3
M. Wt: 454.51
InChI Key: DZWZDLMUDUTPFQ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple functional groups, including a piperazine ring and a triazino-purine moiety. The presence of these groups suggests that the compound could have interesting biological activities .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The fluorophenyl group could potentially participate in pi-pi interactions, and the piperazine ring could be involved in hydrogen bonding .


Chemical Reactions Analysis

Again, without specific information, it’s difficult to predict the chemical reactions this compound might undergo. The presence of the piperazine ring suggests that it could potentially act as a base, while the fluorophenyl group could potentially undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the fluorophenyl group could potentially increase the compound’s lipophilicity, affecting its solubility and permeability .

Scientific Research Applications

Inhibitor of Human Equilibrative Nucleoside Transporters

This compound has been studied as a novel inhibitor of Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . It is more selective to ENT2 than to ENT1 .

Anticancer Applications

The synthesis of novel derivatives of this compound has been explored for anticancer applications. For example, pyrazolopyrimidin-4-one derivatives have been synthesized and evaluated for their cytotoxicity against tumor cell lines, showing potent antitumor activity.

Bactericidal Effects

Derivatives of this compound with 4-benzoyl substituents at the 7-(4-carbopiperazin-1-yl) position have shown stronger bactericidal effects against Gram-negative species .

Antifungal Activity

Some compounds related to this have been found to display fungicidal activity against Candida galibrata ATCC 15126 strain . However, these compounds have no antifungal activity against C. galibrata clinical isolates (1 and 2), and C. albicans ATCC 10231 .

Modulation of Pharmacokinetic Properties

Piperazine, a common structural motif in this compound, is known to positively modulate the pharmacokinetic properties of a drug substance . The incorporation of this heterocycle into biologically active compounds can be accomplished through a Mannich reaction .

Potential Treatments for Neurological Disorders

The piperazine ring, a component in this compound, is found in potential treatments for Parkinson’s and Alzheimer’s disease .

Future Directions

Future research on this compound could involve further exploration of its potential biological activities, as well as optimization of its physical and chemical properties for potential therapeutic applications .

properties

IUPAC Name

1-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN8O2/c1-15-14-30-18-19(26(2)22(33)27(3)20(18)32)24-21(30)31(25-15)13-10-28-8-11-29(12-9-28)17-6-4-16(23)5-7-17/h4-7H,8-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZWZDLMUDUTPFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C)CCN4CCN(CC4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FN8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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